6-Isopropylpyridin-2-amine
Overview
Description
6-Isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol It is a derivative of pyridine, featuring an isopropyl group at the 6th position and an amino group at the 2nd position
Scientific Research Applications
6-Isopropylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 6-Isopropylpyridin-2-amine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a small molecule, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given its structural similarity to pyridine-based compounds, it may be involved in pathways related to cellular signaling, enzymatic catalysis, or neurotransmission .
Pharmacokinetics
Its predicted properties suggest that it has a boiling point of 2248±200 °C and a density of 1008±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its stability under different conditions is also an important factor to consider .
Safety and Hazards
Future Directions
While specific future directions for 6-Isopropylpyridin-2-amine are not mentioned in the search results, it’s worth noting that research in related fields is focusing on developing new methods for synthesis , understanding the correlation between surface properties and performance , and exploring potential applications .
Biochemical Analysis
Cellular Effects
The effects of 6-Isopropylpyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as reducing inflammation and modulating metabolic activity. At high doses, it can lead to toxic or adverse effects, including liver toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular and physiological parameters occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, leading to the formation of different metabolites. These metabolic pathways can influence the overall activity and efficacy of this compound, as well as its potential side effects. The interaction with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell. These processes are crucial for determining the overall bioavailability and efficacy of the compound .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of the compound can determine its interactions with other biomolecules and its overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpyridin-2-amine typically involves the alkylation of 2-aminopyridine with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted pyridine derivatives.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological assays.
6-Methylpyridin-2-amine: Features a methyl group instead of an isopropyl group, which may alter its reactivity and biological activity.
6-Ethylpyridin-2-amine: Contains an ethyl group, which may affect its steric and electronic properties compared to the isopropyl derivative.
Uniqueness: 6-Isopropylpyridin-2-amine is unique due to the presence of the isopropyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to biological targets. This structural feature may also influence its reactivity in chemical synthesis, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-propan-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXPMFFMRTIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617415 | |
Record name | 6-(Propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78177-12-5 | |
Record name | 6-(Propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(propan-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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